

# Application Note: Quantification of Adipic Acid in Environmental Samples

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Authored for: Researchers, scientists, and environmental monitoring professionals.

### **Abstract**

Adipic acid (hexanedioic acid) is a significant industrial chemical primarily used in the production of nylon.[1][2] Its presence in the environment, stemming from industrial effluents, can be an indicator of pollution.[3][4] Accurate quantification in environmental matrices such as water and soil is crucial for monitoring and impact assessment. This document details robust protocols for the extraction and quantification of adipic acid from environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Introduction

Adipic acid is a white, crystalline, and slightly water-soluble dicarboxylic acid.[5] While it occurs rarely in nature, its large-scale industrial production makes it a potential environmental contaminant.[5] Monitoring its concentration in wastewater, industrial runoff, and soil is essential for quality control and environmental protection.[1] The analytical challenge lies in its high polarity and low volatility, which often necessitates specific sample preparation and derivatization steps, particularly for GC-MS analysis.[6][7] LC-MS/MS offers a direct analysis alternative with high sensitivity and specificity.[8]

# **Experimental Protocols**



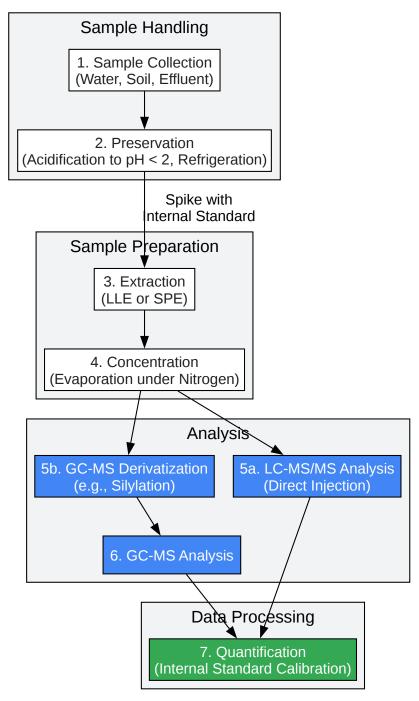
This section outlines the detailed methodologies for sample preparation and instrumental analysis for both GC-MS and LC-MS/MS techniques.

## **General Sample Preparation Workflow**

The overall workflow for analyzing **adipic acid** in environmental samples involves several key stages, from collection to final data analysis.



### General Workflow for Adipic Acid Quantification



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Caption: General workflow for adipic acid quantification.



# Protocol 1: GC-MS Analysis of Adipic Acid in Water Samples

Gas Chromatography-Mass Spectrometry is a robust technique for **adipic acid** analysis, but it requires a derivatization step to increase the analyte's volatility.[6][7] Silylation is a common and effective derivatization method.[6][7]

### 2.2.1 Materials and Reagents

- Adipic Acid Standard (≥99%)
- Adipic acid-13C6 (Internal Standard)
- Ethyl Acetate (HPLC Grade)
- Hydrochloric Acid (HCl)
- N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
  [6][7]
- Anhydrous Pyridine
- Sodium Chloride (NaCl)
- Deionized Water

### 2.2.2 Sample Preparation and Extraction

- Collection & Preservation: Collect water samples in clean glass bottles. Immediately acidify to pH < 2 with concentrated HCl to preserve the organic acids.[9] Store at 4°C.</li>
- Internal Standard Spiking: To a 10 mL aliquot of the water sample, add a known amount of Adipic acid-13C6 internal standard.
- Liquid-Liquid Extraction (LLE):
  - Add 2-3 g of NaCl to the sample to increase the ionic strength.



- Add 10 mL of ethyl acetate and shake vigorously for 2 minutes.[10][11]
- Allow the layers to separate.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.[10]
- Repeat the extraction twice more, combining the organic extracts.
- Evaporation: Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.[10]

### 2.2.3 Derivatization (Silylation)

- To the dried residue, add 50 μL of anhydrous pyridine and 100 μL of BSTFA + 1% TMCS.[7]
- Tightly cap the vial and vortex for 30 seconds.
- Heat the vial at 70-80°C for 30 minutes to ensure complete derivatization.
- Cool the sample to room temperature before GC-MS analysis.

#### 2.2.4 GC-MS Instrumental Parameters

- GC System: Agilent 8890 GC or equivalent
- Column: DB-5ms (30 m x 0.25 mm, 0.25 μm) or similar non-polar column[8]
- Injector: Splitless mode, 250°C
- Carrier Gas: Helium, constant flow at 1.0 mL/min
- Oven Program:
  - Initial temperature: 80°C, hold for 2 min
  - Ramp: 10°C/min to 280°C
  - Hold: 5 min at 280°C



- MS System: Agilent 5977B MSD or equivalent
- Ionization Mode: Electron Ionization (EI), 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
  - Adipic Acid (TMS derivative): Monitor characteristic ions.
  - Adipic Acid-13C6 (TMS derivative): Monitor corresponding mass-shifted ions.

# Protocol 2: LC-MS/MS Analysis of Adipic Acid in Water/Soil

LC-MS/MS provides high sensitivity and specificity, allowing for the direct analysis of **adipic acid** without derivatization.[8]

### 2.3.1 Materials and Reagents

- Adipic Acid Standard (≥99%)
- Adipic acid-13C6 (Internal Standard)
- Methanol (LC-MS Grade)
- Acetonitrile (LC-MS Grade)
- Formic Acid (LC-MS Grade)
- Ethyl Acetate (HPLC Grade)
- Deionized Water (18.2 MΩ·cm)

#### 2.3.2 Sample Preparation

- Water Samples:
  - Filter the sample through a 0.45 μm filter.
  - To a 1 mL aliquot, add a known amount of Adipic acid-13C6 internal standard.



- Acidify with 10 μL of 1M HCl.
- Proceed to LLE as described in 2.2.2, or use Solid-Phase Extraction (SPE).
- Soil Samples (Extraction):
  - Weigh 5 g of homogenized soil into a centrifuge tube.
  - Spike with the internal standard.
  - Add 10 mL of a 1:1 Methanol/Water solution and vortex for 5 minutes.
  - Centrifuge at 5,000 x g for 10 minutes.
  - Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
  - Evaporate the solvent and reconstitute the residue in 1 mL of the initial mobile phase.

#### 2.3.3 LC-MS/MS Instrumental Parameters

- LC System: Waters ACQUITY UPLC H-Class or equivalent
- Column: Atlantis PREMIER BEH C18 AX (2.1 x 100 mm, 1.7 μm) or similar mixed-mode/reversed-phase column[12]
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.3 mL/min
- Gradient:
  - 0-1 min: 5% B
  - 1-5 min: Ramp to 95% B
  - 5-7 min: Hold at 95% B



- 7.1-9 min: Return to 5% B and equilibrate
- MS System: Triple Quadrupole Mass Spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Negative Mode[1]
- MRM Transitions:
  - Adipic Acid: Precursor ion [M-H]<sup>-</sup> m/z 145 -> Product ions (e.g., m/z 111, m/z 83)
  - Adipic Acid-13C6: Precursor ion [M-H]<sup>-</sup> m/z 151 -> Corresponding product ions

## **Data Presentation**

Quantitative data from environmental samples should be meticulously recorded. Below is a summary of reported **adipic acid** concentrations from various environmental sources.

| Environmental<br>Matrix  | Location/Sour<br>ce                            | Concentration<br>Range                            | Analytical<br>Method | Reference |
|--------------------------|--|---|----------------------|-----------|
| Industrial Effluent      | Advanced<br>Treatment Plant,<br>Pomona, CA     | Detected<br>(concentration<br>not specified)      | Not Specified        | [3]       |
| Industrial Effluent      | Advanced<br>Treatment Plant,<br>Lake Tahoe, CA | Detected<br>(concentration<br>not specified)      | Not Specified        | [3]       |
| Process Retort<br>Water  | Occidental Oil<br>Shale, Inc                   | 4.7 mg/L  | Not Specified        | [3]       |
| Air (Working Place)      | Industrial Site                                | Detection Limit: 7<br>μg/m³                       | GC-FID               | [13][14]  |
| Water (Working<br>Place) | Industrial Site                                | Detection Limit: 1<br>μg/L                        | GC-FID               | [13][14]  |
| Curative Water           | Not Specified                                  | Dicarboxylic<br>acids found from<br>0.5 to 5 mg/L | LLE/SPE-GC           | [15]      |



## Conclusion

The protocols presented here provide reliable and validated methods for the quantification of **adipic acid** in diverse environmental samples. The choice between GC-MS and LC-MS/MS will depend on laboratory instrumentation, required sensitivity, and sample throughput.[8] The GC-MS method is robust but requires a derivatization step.[8] The LC-MS/MS method offers higher specificity and direct analysis, making it ideal for complex matrices and low-level detection.[8] Proper sample preparation, including the use of a stable isotope-labeled internal standard, is critical for achieving accurate and precise results in environmental monitoring.[7]

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